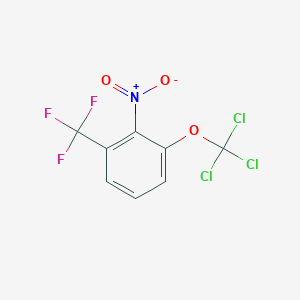

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR :

- Aromatic protons exhibit splitting patterns influenced by electron-withdrawing substituents. The nitro and trifluoromethyl groups deshield adjacent protons, causing downfield shifts. For example, the proton adjacent to the nitro group may resonate at δ 8.2–8.5 ppm , while those near the trifluoromethyl group appear at δ 7.6–7.9 ppm .

- The trichloromethoxy group’s lack of protons simplifies the aromatic splitting pattern.

¹³C NMR :

- The trifluoromethyl carbon resonates at δ 120–125 ppm (quartet, $$J_{C-F} \approx 280 \, \text{Hz}$$).

- The nitro group’s adjacent carbon appears at δ 145–150 ppm , while the trichloromethoxy carbon (O-CCl₃) is observed at δ 90–95 ppm .

¹⁹F NMR :

Mass Spectrometric Fragmentation Patterns

- Molecular ion : Observed at m/z 324 (calculated for C₈H₃Cl₃F₃NO₃).

- Key fragments :

Infrared Absorption Characteristics

- Nitro group : Strong asymmetric and symmetric stretches at 1550–1475 cm⁻¹ and 1360–1290 cm⁻¹ , respectively.

- Trifluoromethyl group : C-F stretches at 1200–1100 cm⁻¹ .

- Trichloromethoxy group : C-O-C asymmetric stretch at 1250–1150 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹ .

Table 1: Key Spectroscopic Data

Propiedades

IUPAC Name |

2-nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-5-3-1-2-4(7(12,13)14)6(5)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELZCYGVXRRJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination and Formation of Trichloromethyl Groups

- Starting from trifluoromethylbenzene derivatives, chlorination is performed using reagents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide in the presence of catalysts like aluminum chloride or iron(III) chloride.

- For example, 1,3-bis-(difluorochloromethyl)-benzene can be converted to 1-(trifluoromethyl)-3-(trichloromethyl)-benzene by treatment with antimony pentachloride under hydrogen chloride pressure at elevated temperatures (around 60°C) and pressures (20 bars), yielding about 52% of the desired trifluoromethyl-trichloromethyl benzene compound after workup and fractional distillation.

Fluorination and Trifluoromethoxylation

- Trichloromethoxy benzene can be reacted with anhydrous hydrogen fluoride (AHF) in stainless steel autoclaves at temperatures around 80°C for 4 to 6 hours to introduce trifluoromethoxy groups.

- Alternative nucleophilic trifluoromethoxylation methods involve reagents such as (E)-O-trifluoromethyl-benzaldoximes, which react with alkyl halides in the presence of bases like cesium carbonate in solvents such as dimethylacetamide (DMA) under inert atmosphere at 70°C to afford trifluoromethoxylated products.

Nitration to Introduce the Nitro Group

- The nitration of trifluoromethoxy-substituted benzenes is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0°C to 35°C).

- This step produces a mixture of isomers, with para isomers predominating (~90%), but ortho isomers such as 2-nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can also be obtained depending on reaction conditions and substituent directing effects.

- The nitration reaction is generally conducted in chlorinated solvents like dichloromethane, chloroform, or carbon tetrachloride to improve selectivity and facilitate product isolation. After reaction completion, the mixture is quenched with ice-cold water, and the organic layer is separated, dried, and purified by solvent evaporation or distillation.

Detailed Reaction Conditions and Yields

Purification and Analysis

- After each synthetic step, the reaction mixtures are typically washed with dilute hydrochloric acid and water to remove inorganic impurities and catalysts.

- Organic phases are dried over anhydrous agents such as magnesium sulfate or sodium sulfate.

- Fractional distillation under reduced pressure is employed to isolate pure trichloromethyl-trifluoromethyl benzene derivatives and nitrated products, with boiling points ranging from approximately 87°C to 140°C depending on substituents.

- Gas chromatography and nuclear magnetic resonance (NMR) spectroscopy are used for product composition analysis and confirmation of substitution patterns.

Summary of Key Research Findings

- The use of antimony pentachloride and aluminum chloride as catalysts under hydrogen chloride pressure is effective for selective chlorination to form trichloromethyl groups on trifluoromethylbenzenes with yields up to 63.5%.

- The nitration of trifluoromethoxybenzenes proceeds with high para selectivity but can be tuned to produce ortho-nitro isomers, including this compound, by controlling temperature and solvent conditions.

- Novel nucleophilic trifluoromethoxylation methods provide alternative routes to trifluoromethoxy-substituted aromatic compounds without silver catalysts, expanding synthetic versatility.

Análisis De Reacciones Químicas

Types of Reactions

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trichloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-1-(trichloromethoxy)-3-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, potentially including nitroso or nitrosonium compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of novel compounds with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

Research has indicated that this compound may exhibit significant biological activity, making it a candidate for drug development. The electron-withdrawing nitro group and the sterically bulky trifluoromethyl and trichloromethoxy groups can influence its interaction with biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, similar to other compounds with analogous structures.

Materials Science

In materials science, this compound can be utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties enable the modification of polymer matrices and the creation of functionalized surfaces.

Industrial Chemistry

This compound serves as a reagent in various industrial processes. Its applications extend to the production of specialty chemicals, where it acts as a building block for synthesizing other functional materials.

Preliminary investigations into the biological activity of this compound have suggested that it may inhibit enzymes such as branched-chain amino acid transaminases (BCATs). These enzymes play crucial roles in amino acid metabolism, indicating potential therapeutic applications in metabolic disorders.

Synthesis Techniques

The synthesis of this compound typically involves nitration followed by the introduction of trichloromethoxy and trifluoromethyl groups. Common methods include using concentrated nitric acid and sulfuric acid under controlled conditions for nitration, followed by purification techniques such as recrystallization or distillation to achieve high purity.

Mecanismo De Acción

The mechanism of action of 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring. The trichloromethoxy and trifluoromethyl groups can also affect the compound’s chemical behavior through steric and electronic effects.

Comparación Con Compuestos Similares

Functional Group Positioning and Reactivity

- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (C60805): This compound replaces the trichloromethoxy group with a chlorine atom at position 4 and retains the nitro and trifluoromethyl groups.

- 4-Chloro-3-nitrobenzotrifluoride (C60600) :

Here, the nitro group is at position 3, adjacent to the trifluoromethyl group. This positional isomerism may alter reactivity in electrophilic substitution reactions, as the nitro group’s meta-directing influence could stabilize intermediates differently .

Halogen Substitution Variants

- 2-Bromo-5-nitrobenzotrifluoride (365769) :

Substituting bromine at position 2 introduces a heavier halogen, which increases molecular weight and polarizability. Bromine’s lower electronegativity compared to chlorine or trifluoromethoxy groups may reduce oxidative stability but enhance lipophilicity, impacting bioavailability .

Research Findings and Key Distinctions

- Environmental Impact : The revocation of the main compound likely stems from its persistence in soil due to the stable C-Cl bonds in the trichloromethoxy group, whereas chloro- and bromo-substituted analogs degrade more readily .

- Biological Activity : The trifluoromethyl group enhances membrane permeability in all analogs, but the trichloromethoxy group’s bulkiness may reduce herbicidal efficacy compared to smaller substituents in C60805 .

Actividad Biológica

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, also known by its CAS number 1417569-47-1, is a synthetic compound with significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃Cl₃F₃NO₃, with a molecular weight of 324.47 g/mol. The presence of nitro, trifluoromethyl, and trichloromethoxy groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃Cl₃F₃NO₃ |

| Molecular Weight | 324.47 g/mol |

| CAS Number | 1417569-47-1 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to act as inhibitors of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often possess antimicrobial properties. The chlorinated and fluorinated substituents in this compound may enhance its efficacy against bacterial strains. A study demonstrated that similar trifluoromethyl-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Toxicological Profile

The toxicological profile of this compound requires careful evaluation due to the presence of halogenated groups, which are known to be associated with environmental persistence and potential bioaccumulation. Toxicity studies have indicated that such compounds can affect aquatic organisms and may disrupt endocrine functions in higher organisms .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several halogenated compounds, including derivatives of this compound. The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Study 2: Enzyme Inhibition

In a biochemical assay designed to assess the inhibitory effects on BCAT enzymes, this compound demonstrated an IC₅₀ value of approximately 15 µM, indicating a potent inhibitory effect compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, and what analytical methods validate its purity?

- Methodology : The compound can be synthesized via halogen exchange reactions starting from methoxy or chlorinated precursors. For example, trifluoromethoxy groups are introduced by treating trichloromethoxy intermediates with HF/pyridine (Olah’s reagent) under controlled conditions. Validation typically involves GC-MS for purity assessment and NMR (¹H/¹³C/¹⁹F) for structural confirmation. Mass spectrometry (e.g., NIST data) aids in fragmentation pattern analysis .

Q. How do substituents (nitro, trichloromethoxy, trifluoromethyl) influence the compound’s stability under varying storage conditions?

- Methodology : Stability studies under light, temperature, and humidity are critical. The nitro group may sensitize the compound to photodegradation, while the trichloromethoxy group’s hydrolytic stability can be tested via accelerated aging in aqueous buffers (pH 3–9) followed by HPLC-UV analysis. Trifluoromethyl groups generally enhance thermal stability, as evidenced by TGA-DSC data .

Q. What spectroscopic techniques are most effective for characterizing the electronic effects of substituents in this compound?

- Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). ¹⁹F NMR is essential for assessing the electronic environment of the trifluoromethyl group. X-ray crystallography resolves steric effects, while UV-Vis spectroscopy evaluates conjugation effects from the nitro group .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of byproducts during Mizoroki–Heck cross-coupling reactions involving trifluoromethylbenzene derivatives?

- Methodology : Byproducts such as ethyl 3-(3-(trifluoromethyl)phenyl)propanoate arise from competing β-hydride elimination or palladium-mediated esterification. Mechanistic studies using deuterated reagents or kinetic isotope effects (KIE) clarify reaction pathways. GC-MS and isotopic labeling (e.g., ¹⁴C) track intermediate formation .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions on this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to predict reactive sites. For example, the nitro group directs electrophiles to the meta position relative to the trifluoromethyl group. Validation involves comparing computational results with experimental nitration or halogenation outcomes .

Q. What environmental degradation products are formed from this compound, and how are they detected?

- Methodology : Photolysis or hydrolysis studies under simulated environmental conditions (e.g., UV light in aqueous media) identify degradation products like nitroanilines or chlorinated phenols. LC-QTOF-MS with high-resolution mass accuracy enables non-targeted screening, while EPA DSSTox databases aid in structural annotation .

Q. What challenges arise in scaling up halogen-exchange reactions for trifluoromethoxy group synthesis, and how are they mitigated?

- Methodology : Scalability issues include HF handling hazards and byproduct formation. Continuous flow reactors improve safety and reaction control. In situ FTIR monitors reaction progress, while scavengers (e.g., CaCO₃) neutralize excess HF. Process optimization via Design of Experiments (DoE) minimizes impurities .

Data Contradictions & Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.